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Introduction

CY5.5 is a near-infrared (NIR) fluorescent dye renowned for its applications in in vivo and deep
tissue imaging.[1][2] Its emission spectrum in the NIR window (around 700 nm) minimizes
interference from background autofluorescence inherent in biological samples, allowing for high
sensitivity and deep tissue penetration.[1][2][3] Labeling oligonucleotides with CY5.5 enables
researchers to track their biodistribution, cellular uptake, and engagement with target
molecules in real-time.[2][3][4]

This document provides a detailed protocol for the conjugation of CY5.5 carboxylic acid
(CY5.5-COOH) to amine-modified oligonucleotides. While CY5.5 is often supplied as an amine-
reactive N-hydroxysuccinimide (NHS) ester, this guide focuses on the use of the carboxylic acid
form. The carboxyl group is not directly reactive with the primary amine on the oligonucleotide.
Therefore, it must first be activated to a more reactive species. The most common and efficient
method for this is the in situ activation using a carbodiimide, such as 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or
its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction forms a stable amide bond
between the dye and the oligonucleotide.

Data Presentation
Table 1: Properties of CY5.5 Fluorescent Dye
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Property Value Reference
Excitation Maximum (Aex) ~673-678 nm [L1I5161171
Emission Maximum (Aem) ~694-707 nm (115116117118l
Molar Extinction Coefficient ~209,000 M~tcm—1 [61[7]
Molecular Weight (Carboxylic
) ~619.3 g/mol [8]
Acid)
o In Vivo Imaging, Fluorescence
Recommended Applications ) [1112][3]
Microscopy, FRET
Spectrally Similar Dyes Alexa Fluor 680, DyLight 680 [6]119]

Table 2: Recommended Reaction Parameters for

Oligonucleotide Labeling
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Parameter

Recommended Range

Notes

Molar Ratio (Dye:Oligo)

5:1t0 20:1

Higher ratios can increase
labeling efficiency but may
require more rigorous

purification.

Molar Ratio (EDC:Dye)

10:1 to 50:1

A significant excess of EDC is
required to drive the activation

reaction.

Molar Ratio (NHS:Dye)

2:1to 5:1

NHS stabilizes the activated
ester, increasing coupling

efficiency.

Oligonucleotide Concentration

1-5mM

Higher concentrations can

improve reaction kinetics.

Reaction Buffer

0.1 M MES or Phosphate
Buffer, pH 6.0-7.0 (for

activation)

The activation step is more

efficient at a slightly acidic pH.

Conjugation Buffer

0.1 M Carbonate/Bicarbonate
or Phosphate Buffer, pH 8.0-
9.0

The amine coupling step
requires a basic pH to ensure
the amino group is

deprotonated.

Reaction Time

2-12 hours

Can be performed at room

temperature or 4°C overnight.

Solvent for Dye

Anhydrous DMSO or DMF

Ensure the dye is fully
dissolved before adding to the

aqueous reaction buffer.

Experimental Protocols
Protocol 1: Post-Synthetic Labeling of Amine-Modified

Oligonucleotides with CY5.5-COOH
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This protocol describes the activation of CY5.5-COOH with EDC and NHS, followed by
conjugation to an oligonucleotide containing a primary amine modification (e.g., at the 5" or 3'
terminus).

Materials and Reagents:

e CY5.5-COOH

+ Amine-modified oligonucleotide (desalted, lyophilized)

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
e Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
e 0.1 M MES buffer (or phosphate buffer), pH 6.0

e 0.1 M Sodium Bicarbonate buffer (or phosphate buffer), pH 8.5

* Nuclease-free water

e Microcentrifuge tubes

Procedure:

o Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in
nuclease-free water to a final concentration of 1-5 mM.

o Prepare Reagent Solutions:

o CY5.5-COOH: Immediately before use, dissolve CY5.5-COOH in anhydrous DMSO or
DMF to a concentration of 10-20 mM.

o EDC Solution: Immediately before use, prepare a 100 mM solution of EDC in 0.1 M MES
buffer, pH 6.0.
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o NHS Solution: Immediately before use, prepare a 50 mM solution of NHS (or Sulfo-NHS)
in 0.1 M MES buffer, pH 6.0.

o Activation of CY5.5-COOH:

o In a microcentrifuge tube, combine the dissolved CY5.5-COOH, EDC solution, and NHS
solution. A typical molar ratio would be 1:20:5 (Dye:EDC:NHS).

o Vortex the mixture gently and incubate for 30-60 minutes at room temperature in the dark
to form the NHS ester.

» Conjugation to Oligonucleotide:

o To the activated CY5.5-NHS ester solution, add the dissolved amine-modified
oligonucleotide.

o Adjust the pH of the reaction mixture to 8.0-9.0 by adding 0.1 M sodium bicarbonate
buffer. The final reaction pH should be basic to facilitate the reaction with the primary

amine.

o Vortex the mixture gently and incubate for 2-4 hours at room temperature or overnight at
4°C in the dark.

e Quenching the Reaction (Optional): The reaction can be quenched by adding a small
molecule amine, such as Tris buffer, to a final concentration of 50 mM.

Protocol 2: Purification of CY5.5-Labeled
Oligonucleotide

Purification is crucial to remove unreacted dye and any side products.[10] High-Performance
Liquid Chromatography (HPLC) is the recommended method.[11][12][13]

Materials and Reagents:
¢ Crude labeling reaction mixture

o HPLC system with a UV-Vis detector
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Reversed-phase C18 HPLC column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

Mobile Phase B: Acetonitrile

Nuclease-free water

Procedure:

Prepare the Sample: Dilute the crude reaction mixture with Mobile Phase A.

Set up the HPLC:

o Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

o Set the detector to monitor at 260 nm (for the oligonucleotide) and ~675 nm (for the CY5.5
dye).

Inject and Elute:

o Inject the diluted sample onto the column.

o Elute with a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

Fraction Collection:

o The first peak absorbing at ~675 nm is typically the unreacted (hydrolyzed) dye.

o The desired CY5.5-labeled oligonucleotide will elute later and should show strong
absorbance at both 260 nm and 675 nm. Unlabeled oligonucleotide will only absorb at 260
nm and will elute earlier than the labeled product due to lower hydrophobicity.

o Collect the fractions corresponding to the dual-wavelength peak.

o Desalting: Desalt the collected fractions using a desalting column or by ethanol precipitation
to remove HPLC buffer salts.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8058614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 Lyophilization: Lyophilize the purified, desalted product to obtain a dry pellet. Store at -20°C
or below, protected from light.[12]

Protocol 3: Characterization of Labeled Oligonucleotide

Procedure:

» Resuspend: Resuspend the purified, lyophilized pellet in a known volume of nuclease-free
water or TE buffer (pH 7.0 for Cy5 dyes).[12]

e Spectrophotometry:

o Measure the absorbance of the solution at 260 nm (Aze0) and 675 nm (Ae7s) using a UV-
Vis spectrophotometer.

o Calculate the concentration of the oligonucleotide using the absorbance at 260 nm and its
molar extinction coefficient (g260).

o Calculate the concentration of the CY5.5 dye using the absorbance at 675 nm and its
molar extinction coefficient (€675 = 209,000 M~tcm~1).

o Note: The dye also absorbs at 260 nm. A correction factor should be applied for an
accurate oligonucleotide concentration: Corrected Azso = Measured Azeo - (As7s X CF260)
(where CFze60 for CY5.5 is approximately 0.05)

e Calculate Labeling Efficiency:

o The degree of labeling (DOL) can be calculated as the molar ratio of the dye to the
oligonucleotide: DOL = (As7s / €675) / (Corrected Azeo / €260)

Mandatory Visualizations
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Caption: Experimental workflow for labeling oligonucleotides with CY5.5-COOH.

Application Highlight: Fluorescence Resonance
Energy Transfer (FRET)
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CY5.5-labeled oligonucleotides are frequently used as probes in FRET-based assays.[1][9][11]
FRET is a distance-dependent process where an excited donor fluorophore transfers energy to
a nearby acceptor fluorophore without the emission of a photon.[1][12] This phenomenon is
often employed in "molecular beacons," which are hairpin-shaped oligonucleotides labeled with
a donor and an acceptor (quencher).[1][11] In the closed state, the donor and acceptor are in
close proximity, and fluorescence is quenched. Upon hybridization to a target sequence, the
hairpin opens, separating the donor and acceptor, leading to a fluorescent signal. CY5.5 can
serve as an excellent acceptor for donors like Cy3 or as a donor for longer wavelength
acceptors.

/No Target Present (Closed State)\

Molecular Beacon
(Hairpin Loop)

proximal

/Target Present (Open State)\

Target Oligo
Sequence

Conformational Hybridization

\\

Change
Donor roximal Hybridized Probe
(e.g., Cy3) P (Linear)
Energy Transfer distant distant

(FRET)

Donor
(e.g., Cy3)

Acceptor
(CY5.5)

Fluorescence Quenched

Click to download full resolution via product page

Acceptor
(CY5.5)

No FRET Occurs

Donor Fluorescence
Detected

\. J L

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1941713/
https://www.semanticscholar.org/paper/DNA-Probes-Using-Fluorescence-Resonance-Energy-(-)-BioTechniques/61b19fb1b6dd3d9a8dd8e98ffafca5093cdcda02
https://www.tandfonline.com/doi/pdf/10.2144/01315rv02
https://pmc.ncbi.nlm.nih.gov/articles/PMC1941713/
https://www.amerigoscientific.com/custom-fret-probes.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1941713/
https://www.tandfonline.com/doi/pdf/10.2144/01315rv02
https://www.benchchem.com/product/b8058614?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8058614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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